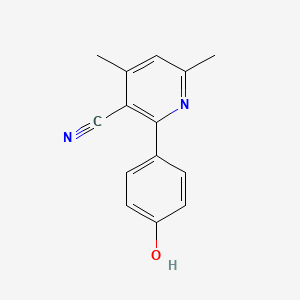
2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile (HPDMN) is a chemical compound that belongs to the family of nicotinonitriles. It has been extensively studied for its potential use in scientific research due to its unique properties. HPDMN is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for various biological applications.
Wissenschaftliche Forschungsanwendungen
2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer properties and can induce cell death in various cancer cell lines. 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models. Additionally, 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been studied for its potential use as a fluorescent probe for imaging biological systems.
Wirkmechanismus
The mechanism of action of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile is not fully understood. However, it is believed that 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile induces cell death in cancer cells by activating the mitochondrial pathway of apoptosis. 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, reduce inflammation, and act as a fluorescent probe for imaging biological systems. 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile in lab experiments is its ability to easily penetrate cell membranes. This makes it an ideal candidate for various biological applications. Additionally, 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile is its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile. One area of research could focus on optimizing the synthesis of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile to improve yield and purity. Additionally, more research could be done to understand the mechanism of action of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile and its potential use in cancer therapy. Further studies could also investigate the potential use of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile as a fluorescent probe for imaging biological systems. Finally, more research could be done to understand the biochemical and physiological effects of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile and its potential use in other areas of scientific research.
Synthesemethoden
The synthesis of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile involves a multi-step process that starts with the reaction of 4-hydroxybenzaldehyde with methylamine to form 4-(methylamino)benzaldehyde. This intermediate is then reacted with 2,4-pentanedione to form the final product, 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile. The synthesis of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been optimized to improve the yield and purity of the final product.
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-7-10(2)16-14(13(9)8-15)11-3-5-12(17)6-4-11/h3-7,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZCKJJUPJNXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-4,6-dimethylnicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B6012174.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B6012184.png)
![4-methoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6012189.png)
![7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B6012197.png)
![N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012202.png)
![3-(4-fluorophenyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012204.png)
![N-(2,5-dimethylphenyl)-2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6012216.png)

![2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6012226.png)

![4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide](/img/structure/B6012237.png)

![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6012248.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6012268.png)